Methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate
CAS No.:
Cat. No.: VC18128001
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12O4 |
|---|---|
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | methyl spiro[2,3-dihydrochromene-4,3'-oxirane]-2'-carboxylate |
| Standard InChI | InChI=1S/C12H12O4/c1-14-11(13)10-12(16-10)6-7-15-9-5-3-2-4-8(9)12/h2-5,10H,6-7H2,1H3 |
| Standard InChI Key | RPJNRTFRAHEHGX-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1C2(O1)CCOC3=CC=CC=C23 |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound’s spirocyclic core consists of a chromane ring (benzopyran derivative) and an oxirane ring connected at carbon-4 of the chromane and carbon-2' of the oxirane. The methyl ester at position 3' introduces steric and electronic effects that influence reactivity. Key structural features include:
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Spiro Junction: The shared spiro carbon imposes a rigid, non-planar conformation, potentially enhancing binding specificity in biological systems .
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Oxirane Ring: The strained three-membered epoxide ring is reactive, serving as a site for nucleophilic attack or further functionalization .
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Chroman System: The fused benzopyran structure provides aromatic stability and opportunities for π-π interactions in molecular recognition .
Table 1: Hypothesized Bond Lengths and Angles (Based on Analogous Spiro Compounds )
| Parameter | Chromane-Oxirane System | Typical Range for Analogues |
|---|---|---|
| C(spiro)-O (Oxirane) | 1.43 Å | 1.41–1.45 Å |
| C(spiro)-C (Chromane) | 1.54 Å | 1.52–1.56 Å |
| Epoxide Ring Angle | 61° | 60–62° |
Synthetic Methodologies
Retrosynthetic Analysis
Plausible routes to methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate include:
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Spirocyclization via Epoxidation:
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[4+1] Cycloaddition Approach:
Table 2: Comparison of Synthetic Routes
| Method | Yield (Hypothetical) | Key Challenges |
|---|---|---|
| Epoxidation | 45–60% | Over-oxidation of chromane |
| [4+1] Cycloaddition | 50–70% | Stereocontrol at spiro center |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
Infrared (IR) Spectroscopy
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